molecular formula C11H10O2 B2816497 (2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one CAS No. 2138106-86-0

(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one

Cat. No. B2816497
CAS RN: 2138106-86-0
M. Wt: 174.199
InChI Key: HMOHPBXGRHPEPX-DTWKUNHWSA-N
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Description

The compound “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” is a complex organic molecule. It seems to be a derivative of chromen-2-one , which is a type of coumarin . Coumarins are a class of phenolic compounds that are found in many plants and have a wide range of biological activities .


Synthesis Analysis

The synthesis of chromen-2-one derivatives has been studied extensively. For instance, new derivatives of chromen-2-one have been synthesized from 3-acetoacetylchromen-2-one with mono- and binucleophilic reagents . Another study reported the synthesis of 3-acetyl-2H-chromen-2-ones and their corresponding fluorescent hybrids . These studies provide valuable insights into the potential synthetic routes for “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one”.


Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is influenced by their chemical composition and arrangement of atoms . The exact molecular structure of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” would require more specific information or computational modeling to determine.


Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions. For example, 3-acetoacetylchromen-2-one has been shown to react with azanucleophilic reagents . The specific reactions that “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” can undergo would depend on its exact molecular structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives can be influenced by factors such as their molecular structure and the presence of functional groups . Detailed analysis of the physical and chemical properties of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” would require more specific information about its structure.

Scientific Research Applications

Novel Photoreactions of Chromene Derivatives

The study by (Climent et al., 1987) examined the photolysis of 4-acetoxy-2 H -chromene, leading to various compounds including a cyclobutane dimer. The formation of these compounds was explained through a series of photochemical processes, indicating the complex photolytic behavior of chromene derivatives.

Antimicrobial Applications

Chromen-4-one Based Vinyl Ethers and Their Antimicrobial Properties

The study by (Yusuf et al., 2017) focused on synthesizing chromen-4-one based vinyl ethers and testing their antibacterial and antifungal activities against various pathogens. The study found that some of these compounds showed significant antimicrobial activities.

Synthesis of Novel Heterocycles

Synthesis of New Heterocycles

Research by (Bernard et al., 2002) revealed the generation of 2a-methyl-8b-(phenylsulfanyl-1,2a,3,8b-tetrahydro-2H-cyclobuta[c]chromenes through a novel cation-driven tandem ring-enlargement-annulation reaction. This indicates the potential for creating a variety of heterocyclic compounds from chromene derivatives.

Applications in Medicinal Chemistry

Synthesis of Tetracyclic Azanaphthalen-8-ones

The work by (Soman et al., 2013) involved synthesizing tetracyclic azanaphthalen-8-ones and testing their antimicrobial activity. The compounds demonstrated promising results, highlighting the potential of chromene derivatives in medicinal chemistry.

Isoxazoline Chromene Derivatives and Their Pharmacological Activities

The study by (Zghab et al., 2017) synthesized and evaluated a new series of isoxazoline chromene derivatives, showing notable antibacterial and anticoagulant activities. This suggests the utility of chromene derivatives in the development of new pharmacological agents.

Safety and Hazards

The safety and hazards associated with chromen-2-one derivatives can vary widely depending on their specific structure and how they are used . More information would be needed to assess the safety and hazards of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one”.

Future Directions

Chromen-2-one derivatives have been the subject of extensive research due to their wide range of biological activities and potential applications . Future research could explore the synthesis, properties, and applications of “(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one” in more detail.

properties

IUPAC Name

(2aS,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-5-8-7-3-1-2-4-11(7)13-6-9(8)10/h1-4,8-9H,5-6H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHPBXGRHPEPX-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1=O)COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C1=O)COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one

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